

An In-depth Technical Guide to 2-(3-Phenylpropyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Phenylpropyl)Pyridine

Cat. No.: B1585362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3-Phenylpropyl)pyridine**, a heterocyclic aromatic compound with potential applications in pharmaceutical and agrochemical research. The document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes spectroscopic data for its characterization. While direct quantitative biological data for **2-(3-Phenylpropyl)pyridine** is limited in publicly available literature, this guide explores the known biological activities of structurally related pyridine derivatives to offer insights into its potential pharmacological relevance, particularly in the context of neurological disorders.

Chemical and Physical Properties

2-(3-Phenylpropyl)pyridine is a clear yellow liquid at room temperature.^[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.^{[1][2]} ^{[3][4]}

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ N	[2] [4]
Molecular Weight	197.28 g/mol	[2]
CAS Number	2110-18-1	[1] [4]
Appearance	Clear yellow liquid	[1]
Boiling Point	142-143 °C at 1 mm Hg	[1] [3]
Density	1.015 g/mL at 25 °C	[1] [3]
Refractive Index (n ²⁰ /D)	1.56	[1] [3]
SMILES	C1=CC=C(C=C1)CCCC2=CC =CC=N2	[2]
InChIKey	JJJPNTQYUJPWGQ- UHFFFAOYSA-N	[2] [4]

Synthesis of 2-(3-Phenylpropyl)pyridine

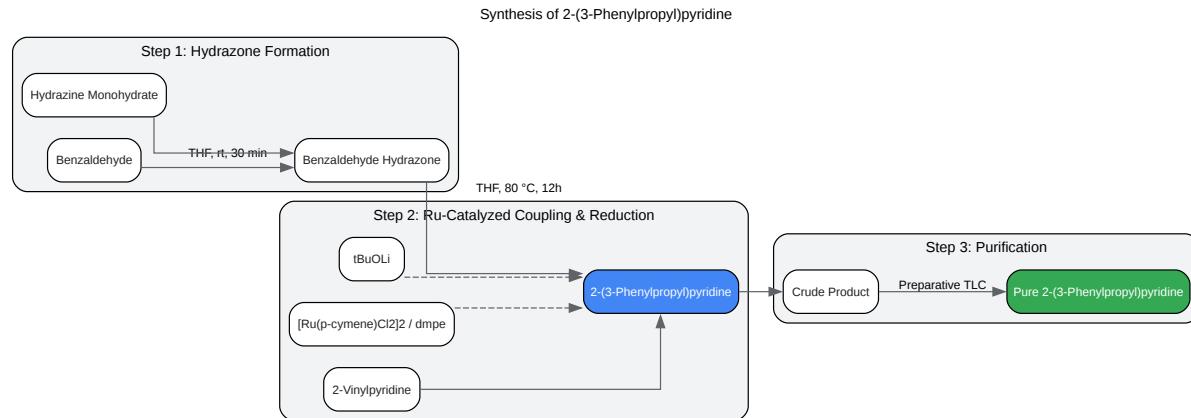
A successful synthesis of **2-(3-Phenylpropyl)pyridine** has been reported via a ruthenium-catalyzed hydroalkylation of a vinylpyridine with a hydrazone, followed by in-situ reduction. This method provides a high yield of the desired product.

Experimental Protocol

The following protocol is adapted from a published supporting information document.

Materials and Reagents:

- [Ru(p-cymene)Cl₂]₂
- 1,2-Bis(dimethylphosphino)ethane (dmpe)
- 2-Vinylpyridine
- Benzaldehyde


- Hydrazine monohydrate
- Lithium tert-butoxide (tBuOLi)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Celite
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Preparation of Benzaldehyde Hydrazone (2): In a reaction vial, a solution of benzaldehyde (1.0 equiv) and hydrazine monohydrate (1.2 equiv) in THF is stirred at room temperature for 30 minutes. Anhydrous Na₂SO₄ is then added, and the mixture is filtered. The filtrate is concentrated in vacuo to yield the hydrazone, which is used in the next step without further purification.
- Ruthenium-Catalyzed Coupling: A flame-dried reaction vial is charged with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and dmpe (5.0 mol%) in a glovebox. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
- To this catalyst mixture, 2-vinylpyridine (1.0 equiv), the prepared benzaldehyde hydrazone (2.0 equiv) dissolved in THF, and tBuOLi (0.5 equiv) are added sequentially.
- The reaction vial is sealed and heated at 80 °C for 12 hours.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with ethyl acetate. The solvent is removed in vacuo, and the crude product is purified by preparative thin-layer chromatography (hexane:ethyl acetate = 3:1) to afford **2-(3-Phenylpropyl)pyridine**.

Yield: 96%

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(3-Phenylpropyl)pyridine**.

Spectroscopic Data

The structure of the synthesized **2-(3-Phenylpropyl)pyridine** can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (125 MHz, CDCl ₃)
δ (ppm)	Assignment
8.56 (d, J = 4.2 Hz, 1H)	Pyridine H-6
7.60 (dt, J = 7.6, 1.8 Hz, 1H)	Pyridine H-4
7.32-7.29 (m, 2H)	Phenyl H
7.23-7.19 (m, 3H)	Phenyl H
7.16 (d, J = 7.6 Hz, 1H)	Pyridine H-3
7.13-7.11 (m, 1H)	Pyridine H-5
2.86 (t, J = 7.8 Hz, 2H)	-CH ₂ -Py
2.72 (t, J = 7.8 Hz, 2H)	-CH ₂ -Ph
2.14-2.07 (m, 2H)	-CH ₂ -

Biological Activity and Potential Applications

While **2-(3-Phenylpropyl)pyridine** is commercially available and used as a flavoring and fragrance agent, its specific pharmacological profile has not been extensively documented in peer-reviewed literature.^[5] However, its structural motifs—a pyridine ring and a phenylalkyl chain—are present in numerous biologically active compounds, suggesting potential for further investigation in drug discovery.

Context from Structurally Related Compounds

The pyridine nucleus is a common scaffold in drugs targeting the central nervous system (CNS). Pyridine derivatives have been explored for their anticonvulsant, antidepressant, and neuroprotective properties. Their mechanism of action often involves interaction with various receptors and enzymes in the brain, including:

- GABA-A Receptors: Enhancement of GABAergic inhibition.
- NMDA Receptors: Modulation of glutamatergic signaling.

- Monoamine Oxidase (MAO): Inhibition of neurotransmitter metabolism.
- Dopamine Transporter (DAT): Regulation of dopamine reuptake.

For instance, 2-benzylpiperidine, a saturated analog of a close relative to the title compound, has been shown to have a modest affinity for the dopamine transporter. While this does not directly imply the same for **2-(3-Phenylpropyl)pyridine**, it suggests a potential area for investigation.

Potential in Neurological Disorder Research

The structural similarity of certain pyridine derivatives to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has prompted research into their potential roles in neurodegenerative diseases such as Parkinson's disease. The key features for such activity include the ability to cross the blood-brain barrier and interact with neuronal targets. Given its lipophilic nature, **2-(3-Phenylpropyl)pyridine** is likely to penetrate the CNS, making it a candidate for studies related to neurological disorders.

It is important to note that without specific experimental data on enzyme inhibition (e.g., IC_{50} values) or receptor binding affinities (e.g., K_i values) for **2-(3-Phenylpropyl)pyridine**, its biological activity remains speculative. Further research is required to elucidate its specific molecular targets and pharmacological effects.

Conclusion

2-(3-Phenylpropyl)pyridine is a readily synthesizable compound with well-defined chemical and physical properties. While its primary current applications are in the flavor and fragrance industry, its chemical structure suggests potential for exploration in medicinal chemistry, particularly in the development of novel agents targeting the central nervous system. This guide provides a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds. Future work should focus on systematic biological screening to identify and quantify its pharmacological activities and to determine any potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrp.ac.in [bcrp.ac.in]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-Phenylpropyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585362#2-3-phenylpropyl-pyridine-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com